molecular formula C6H9N3O2 B15313925 (R)-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate

(R)-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate

Cat. No.: B15313925
M. Wt: 155.15 g/mol
InChI Key: OGMOTDKKHYWKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: The parent compound of the imidazole ring system.

    Methyl 2-amino-2-(1H-imidazol-4-yl)acetate: The racemic mixture of the compound.

Uniqueness

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other imidazole derivatives. The specific configuration can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-amino-2-(1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMOTDKKHYWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.